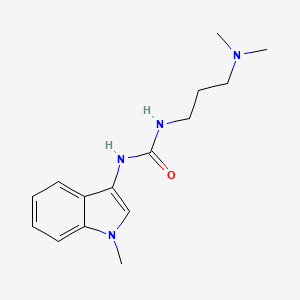
1-(3-(dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C15H22N4O and its molecular weight is 274.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(Dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and possible therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N4O, with a molecular weight of approximately 284.35 g/mol. The structure features an indole moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.4 | Apoptosis induction |
| Compound B | Lung Cancer | 2.8 | Cell cycle arrest |
| This compound | Prostate Cancer | TBD | TBD |
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective effects, potentially beneficial for neurodegenerative diseases. The indole structure is known to interact with serotonin receptors, which could play a role in neuroprotection.
Case Study: Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of the compound resulted in reduced neuronal damage following induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with serotonin receptors could influence neurotransmitter levels, contributing to its neuroprotective effects.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for evaluating the safety and efficacy of this compound. Toxicological assessments indicate a favorable profile; however, further studies are needed to establish long-term safety.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Liver |
| Excretion | Urine |
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-18(2)10-6-9-16-15(20)17-13-11-19(3)14-8-5-4-7-12(13)14/h4-5,7-8,11H,6,9-10H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKJPQFBAKBLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














